3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGB-1534 is a small molecule drug that acts as an antagonist of the adrenergic receptor alpha-1 (ADRA1). It was initially developed by Chugai Pharmaceutical Co., Ltd. for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C21H25ClN4O3 and is known for its potent antihypertensive properties .
Preparation Methods
SGB-1534 can be synthesized through two primary methods :
Cyclization with Trichloromethyl Chloroformate: This method involves the cyclization of 1-(2-methoxyphenyl)-4-[2-(2-aminobenzoyl)amino-ethyl]piperazine with trichloromethyl chloroformate, using triethylamine as a condensing agent and methylene chloride as a solvent.
Cyclization with Urea: This method involves the cyclization of the same starting material with urea by heating at 180°C in dimethylformamide (DMF).
Chemical Reactions Analysis
SGB-1534 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: SGB-1534 can undergo substitution reactions, particularly at the phenylpiperazine side chain, to form different analogues.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
SGB-1534 has been extensively studied for its applications in various fields :
Chemistry: The compound is used as a reference molecule in the study of adrenergic receptor antagonists.
Biology: It is used to investigate the role of adrenergic receptors in various biological processes.
Medicine: SGB-1534 has been evaluated for its antihypertensive properties and its potential use in treating cardiovascular diseases.
Industry: The compound’s synthesis and derivatives are of interest in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
SGB-1534 exerts its effects by antagonizing the adrenergic receptor alpha-1 (ADRA1) . This receptor is involved in the regulation of vascular tone and blood pressure. By blocking this receptor, SGB-1534 prevents the binding of endogenous catecholamines, leading to vasodilation and a subsequent reduction in blood pressure. The compound’s mechanism of action involves the interruption of the sympathetic nervous system via peripheral alpha-1 adrenoceptor blockade .
Comparison with Similar Compounds
SGB-1534 is compared with other adrenergic receptor antagonists, such as prazosin and ketanserin . While all these compounds share a similar mechanism of action, SGB-1534 is unique due to its specific structural features and binding affinity. The compound’s phenylpiperazine side chain and quinazoline nucleus contribute to its high selectivity and potency as an alpha-1 adrenoceptor antagonist .
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Ketanserin: A compound with both alpha-1 adrenoceptor and serotonin receptor antagonistic properties.
Terazosin: An alpha-1 adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.
SGB-1534’s unique structural features and high binding affinity make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
88068-72-8 |
---|---|
Molecular Formula |
C21H25ClN4O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C21H24N4O3.ClH/c1-28-19-9-5-4-8-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-6-2-3-7-17(16)22-21(25)27;/h2-9H,10-15H2,1H3,(H,22,27);1H |
InChI Key |
NPNDIKQZGVCHMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4NC3=O.Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4NC3=O.Cl |
Synonyms |
3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-(1H,3H)-quinazoline-2,4-dione hydrochloride SGB 1534 SGB-1534 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.